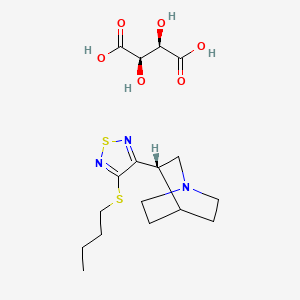

Vedaclidine tartrate

Description

Properties

CAS No. |

141575-51-1 |

|---|---|

Molecular Formula |

C17H27N3O6S2 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C13H21N3S2.C4H6O6/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16;5-1(3(7)8)2(6)4(9)10/h10-11H,2-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m11/s1 |

InChI Key |

KLWOCMMRVISIQR-RFVHGSKJSA-N |

SMILES |

CCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Other CAS No. |

141575-51-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Vedaclidine tartrate |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Vedaclidine Tartrate Mechanism of Action

Dual-Mode Modulation: The M1/M4 Agonist & M2/M3 Antagonist Paradigm[1]

Executive Summary: The "Smart" Muscarinic Ligand

Vedaclidine tartrate (LY-297802 / NNC 11-1053) represents a pivotal evolution in cholinergic pharmacology. Unlike non-selective muscarinic agonists (e.g., oxotremorine, pilocarpine) that are clinically limited by severe parasympathomimetic side effects (SLUDGE syndrome: Salivation, Lacrimation, Urination, Diarrhea, GI distress, Emesis), Vedaclidine utilizes a mixed agonist/antagonist mechanism .

It functions as a potent agonist at central M1 and M4 receptors—driving antinociception and cognitive enhancement—while simultaneously acting as an antagonist at peripheral M2 and M3 receptors. This intrinsic "safety valve" mechanism mechanically decouples therapeutic efficacy (central pain suppression) from dose-limiting toxicity (cardiovascular and secretory collapse).

Molecular Architecture & Pharmacodynamics

Chemical Identity

-

IUPAC: (+)-(S)-3-(4-butylthio-1,2,5-thiadiazol-3-yl)-1-azabicyclo[2.2.2]octane tartrate.

-

Core Scaffold: A quinuclidine ring linked to a thiadiazole moiety.[1] The quinuclidine nitrogen is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine (ACh) for orthosteric binding.

-

Stereochemistry: The (S)-enantiomer exhibits superior affinity and functional selectivity compared to the (R)-enantiomer.

Receptor Selectivity Profile

Vedaclidine does not rely on simple affinity differences alone; it relies on functional selectivity (efficacy differences).

| Receptor Subtype | Functional Mode | G-Protein Coupling | Physiological Outcome |

| M1 (Cortical/Striatal) | Full/Partial Agonist | Gq/11 | Cognitive enhancement, Analgesia |

| M4 (Striatal/Spinal) | Full Agonist | Gi/o | Primary Analgesia , Motor regulation |

| M2 (Cardiac) | Antagonist | Gi/o | Prevention of Bradycardia |

| M3 (Glandular/Smooth Muscle) | Antagonist | Gq/11 | Prevention of Salivation/Tremor |

| M5 (Vascular/CNS) | Antagonist | Gq/11 | Modulation of cerebral blood flow |

Mechanism of Action: The Core Signaling Engine

The therapeutic efficacy of Vedaclidine is driven by a dual-signaling cascade that converges on neuronal excitability modulation.

A. The Agonist Arm (Therapeutic Driver)

-

M1 Receptor Activation (Gq-Coupled):

-

Vedaclidine binds to the orthosteric site of postsynaptic M1 receptors in the cortex and hippocampus.

-

Cascade: Activation of Gαq

Phospholipase C -

Outcome: IP3 triggers intracellular

release; DAG activates Protein Kinase C (PKC). This enhances NMDA receptor function and suppresses M-currents (

-

-

M4 Receptor Activation (Gi-Coupled):

-

Vedaclidine activates presynaptic and postsynaptic M4 receptors in the dorsal horn of the spinal cord and striatum.

-

Cascade: Activation of Gαi/o inhibits Adenylyl Cyclase (AC)

Reduction in cAMP -

G

Subunit Action: The liberated G -

Outcome: Hyperpolarization of nociceptive neurons and inhibition of neurotransmitter release (e.g., Glutamate, Substance P), resulting in potent antinociception .

-

B. The Antagonist Arm (Safety Interlock)

-

M2 Blockade: By antagonizing cardiac M2 receptors, Vedaclidine prevents the G

-mediated hyperpolarization of the sinoatrial node, avoiding the bradycardia typical of non-selective agonists. -

M3 Blockade: By antagonizing glandular M3 receptors, it blocks the Gq-mediated calcium mobilization in salivary and sweat glands, preventing diaphoresis and sialorrhea.

Visualization: The Vedaclidine Signaling Topology

Figure 1: Dual-mechanism pathway demonstrating the separation of therapeutic central activation (Green) from peripheral toxicity blockade (Red).

Experimental Validation Protocols

To validate Vedaclidine's profile in a drug discovery setting, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic proof.

Protocol A: Differential Functional Assay (M1 Agonism vs. M3 Antagonism)

Objective: Quantify the "Safety Ratio" by comparing M1 efficacy vs. M3 blockade in vitro.

-

Cell Lines: Use CHO-K1 cells stably transfected with human M1 (hM1) and human M3 (hM3) receptors respectively.

-

M1 Agonist Mode (Calcium Flux):

-

Dye Loading: Incubate hM1-CHO cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

-

Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30s to establish stability.

-

Challenge: Inject Vedaclidine (10 pM to 10 µM).

-

Validation: Positive control = Acetylcholine (10 µM).

-

Readout: Calculate

based on peak fluorescence change (

-

-

M3 Antagonist Mode (Schild Analysis):

-

Setup: Use hM3-CHO cells loaded with Fluo-4 AM.

-

Agonist Challenge: Generate a concentration-response curve (CRC) for Oxotremorine (full agonist) alone.

-

Antagonist Pre-incubation: Incubate cells with fixed concentrations of Vedaclidine (e.g., 10 nM, 100 nM) for 20 min.

-

Re-Challenge: Repeat Oxotremorine CRC.

-

Readout: Observe the rightward shift of the Oxotremorine curve. Calculate

(affinity of antagonist) using the Schild equation. A true antagonist will shift the curve without suppressing the maximal response (

-

Protocol B: In Vivo Antinociceptive Phenotyping (Tail-Flick)

Objective: Confirm central analgesic efficacy while monitoring for motor impairment.

-

Subjects: Male Sprague-Dawley rats (200–250g).

-

Dosing: Administer Vedaclidine tartrate (0.1, 0.3, 1.0 mg/kg, s.c.) or Vehicle.

-

Nociceptive Assay (Tail-Flick):

-

Focus a radiant heat source on the tail.

-

Endpoint: Latency to flick tail away.

-

Cutoff: 10 seconds (to prevent tissue damage).

-

Timing: Test at 15, 30, 60, and 120 min post-injection.

-

-

Side Effect Monitoring (Rotarod):

-

Immediately following the tail-flick, place rats on an accelerating rotarod.

-

Logic: If latency increases in Tail-Flick but Rotarod performance drops, the effect is sedation/motor impairment, not analgesia. Vedaclidine should increase latency without impairing Rotarod performance (unlike morphine or high-dose non-selective agonists).

-

Data Summary: Quantitative Profile

The following table synthesizes binding and functional data from key characterization studies.

| Parameter | Metric | Value | Interpretation |

| M1 Affinity | 0.33 nM | High affinity binding (Rabbit vas deferens) | |

| M2 Affinity | 6.9 | Moderate antagonist potency (Guinea pig atria) | |

| M3 Affinity | 7.4 | Potent antagonist potency (Guinea pig bladder) | |

| Analgesic Potency | ~0.2 mg/kg (s.c.) | ~3x more potent than Morphine | |

| Therapeutic Window | Ratio | > 50 | Dose for analgesia vs. dose for salivation |

References

-

NCATS (National Center for Advancing Translational Sciences). Vedaclidine Tartrate: Inxight Drugs. [Link]

-

Shannon, H. E., et al. (1997). Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): A novel analgesic with mixed muscarinic receptor agonist and antagonist activity. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Swedberg, M. D., et al. (1997). Butylthio[2.2.2] (NNC 11-1053/LY297802): An orally active muscarinic agonist analgesic. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

PubChem. Vedaclidine (Compound Summary). National Library of Medicine. [Link]

-

Kruse, A. C., et al. (2016). Crystal structures of the M1 and M4 muscarinic acetylcholine receptors.[2] Nature. (Contextual grounding for M1/M4 structural biology). [Link]

Sources

Technical Whitepaper: The Pharmacological & Binding Dynamics of Vedaclidine Tartrate

Compound ID: Vedaclidine (LY-297802 / NNC 11-1053) Chemical Class: Azabicyclic oxime ether / Quinuclidine-thiadiazole derivative Primary Mechanism: Mixed Muscarinic Agonist/Antagonist (Functional Selectivity)[1]

Executive Summary

Vedaclidine tartrate represents a pivotal case study in functional selectivity within G-Protein Coupled Receptor (GPCR) pharmacology. Unlike classical muscarinic ligands that rely on binding selectivity (affinity) to achieve therapeutic indices, Vedaclidine exhibits high affinity for all five muscarinic subtypes (M1–M5) but acts as a potent agonist at central M1 and M4 receptors while functioning as an antagonist at peripheral M2 and M3 receptors.[1]

This unique "mixed" profile allows Vedaclidine to target central nervous system (CNS) pathologies—specifically nociception and psychosis—while intrinsically mitigating the dose-limiting peripheral cholinergic side effects (e.g., salivation, bradycardia, tremors) associated with non-selective agonists like oxotremorine.

Molecular Architecture & Binding Kinetics

Structural Determinants

Vedaclidine is a quinuclidine derivative, specifically ((+)-(S)-3-(4-butylthio-1,2,5-thiadiazol-3-yl)-1-azabicyclo[2.2.2]octane) . The tartrate salt is utilized to enhance aqueous solubility for experimental and clinical formulations. Its lipophilic quinuclidine core facilitates rapid blood-brain barrier (BBB) penetration, a critical requirement for its central analgesic efficacy.

Binding Affinity vs. Functional Efficacy

A common pitfall in muscarinic drug development is equating affinity (

Table 1: Comparative Binding and Functional Profile

| Receptor Subtype | G-Protein Coupling | Binding Affinity ( | Functional Mode | Key Metric (Tissue/Assay) | Physiological Outcome |

| M1 | High (~1-10 nM) | Full/Partial Agonist | Cognitive enhancement, Analgesia | ||

| M2 | High | Antagonist | Prevention of Bradycardia | ||

| M3 | High | Antagonist | Prevention of Salivation/Diarrhea | ||

| M4 | High | Agonist | High Efficacy (Brain Homogenate) | Antinociception, Antipsychotic | |

| M5 | High | Antagonist/Low Efficacy | N/A | Limited clinical relevance in this context |

Technical Insight: The

values for M2 and M3 indicate that Vedaclidine competitively blocks acetylcholine at these sites, requiring 10-100x higher concentrations of endogenous agonist to overcome the blockade. This provides a built-in "safety valve" against peripheral toxicity.

Functional Pharmacology: The Agonist/Antagonist Switch

The therapeutic value of Vedaclidine lies in its ability to activate the "analgesic/cognitive" pathways (M1/M4) while silencing the "side-effect" pathways (M2/M3).

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades initiated or blocked by Vedaclidine.

Figure 1: Divergent signaling profile of Vedaclidine.[1] Green pathways represent therapeutic activation; Red pathways represent protective antagonism.

Experimental Validation Protocols

To replicate the binding profile and functional differentiation of Vedaclidine, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (

-

Membrane Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human cDNAs encoding M1–M5 receptors. Harvest and homogenize in ice-cold TE buffer.

-

Ligand Selection: Use [

H]-N-Methylscopolamine ([-

Why: [

H]NMS is a hydrophilic, high-affinity antagonist that binds all subtypes with equal fidelity, providing a robust baseline for displacement.

-

-

Incubation:

-

Mix membrane homogenate (20-50 µg protein) with [

H]NMS. -

Add Vedaclidine tartrate in increasing concentrations (

M to -

Control: Define non-specific binding using 1 µM Atropine.

-

Incubate at 25°C for 60 minutes . (Equilibrium is critical; 37°C may degrade receptor stability over long incubations).

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filter).

-

Analysis: Calculate

and convert to

Protocol B: [ S]GTP S Binding Assay (Functional Efficacy)

Objective: Distinguish Agonist (M1/M4) from Antagonist (M2/M3) activity. Rationale: Agonists increase the binding of non-hydrolyzable GTP analogs to G-proteins; Antagonists do not (or block reference agonists).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

, 10 µM GDP (GDP is crucial to reduce basal noise). -

Agonist Mode (Test for M1/M4 Activation):

-

Incubate membranes with [

S]GTP -

Positive Result: Sigmoidal increase in CPM (Counts Per Minute) indicates agonism.

-

-

Antagonist Mode (Test for M2/M3 Blockade):

-

Incubate membranes with [

S]GTP -

Add Vedaclidine (dose-response).

-

Positive Result: Dose-dependent reduction in CPM down to basal levels indicates antagonism.

-

-

Validation:

-

M1/M4: Vedaclidine should stimulate binding (Efficacy > 0).

-

M2/M3: Vedaclidine should not stimulate binding alone, but should inhibit ACh-induced binding.

-

Therapeutic Implications & Translational Context

The "M1/M4 Hypothesis" in Pain and Psychosis

Vedaclidine's profile validates the hypothesis that central cholinergic tone can be modulated for analgesia without opioids.

-

Analgesia: Mediated primarily by spinal and supraspinal M4 (and partially M1) receptors. Vedaclidine shows efficacy comparable to morphine in rodent models (tail-flick, hot-plate) but lacks tolerance development over 6.5 days.[2]

-

Schizophrenia: M1 activation improves cognition (prefrontal cortex), while M4 activation in the striatum modulates dopaminergic hyperactivity, offering antipsychotic potential.

The Safety Advantage

The primary failure point for muscarinic agonists (e.g., Arecoline, Pilocarpine) is the "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, GI upset, Emesis), mediated largely by peripheral M3 and cardiac M2 receptors.

-

Vedaclidine's Edge: By acting as an antagonist at M3 (bladder/glands) and M2 (heart), Vedaclidine exhibits a therapeutic window >40-fold wider than non-selective agonists.

References

-

Shannon, H. E., et al. (1997).[1][2][3] Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity.[1][4] Journal of Pharmacology and Experimental Therapeutics, 281(2), 884-894.[1][2][4]

-

Swedberg, M. D., et al. (1997).[1][2] Butylthio[2.2.2] (NNC 11-1053/LY297802): an orally active muscarinic agonist analgesic.[1][4][5] Journal of Pharmacology and Experimental Therapeutics, 281(2), 876-883.[1]

-

Bymaster, F. P., et al. (1998). In vitro and in vivo biochemistry and pharmacology of the novel muscarinic receptor agonist xanomeline. Journal of Pharmacology and Experimental Therapeutics (Contextual comparison for M1/M4 selectivity).

-

Womer, D. E., & Shannon, H. E. (2000).[1] Reversal of pertussis toxin-induced thermal allodynia by muscarinic cholinergic agonists in mice.[1] Neuropharmacology, 39(12), 2499-2504.[1]

-

Mirza, N. R., et al. (2003). The muscarinic agonist vedaclidine and the partial agonist N-desmethylclozapine: a comparison of their effects on cognitive performance in rodents. Psychopharmacology.

Sources

- 1. Vedaclidine - Wikipedia [en.wikipedia.org]

- 2. | BioWorld [bioworld.com]

- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VEDACLIDINE TARTRATE [drugs.ncats.io]

What is the chemical structure of Vedaclidine tartrate?

Topic: Chemical Structure and Technical Characterization of Vedaclidine Tartrate Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Vedaclidine tartrate (codenamed LY-297802 or NNC 11-1053 ) is the tartrate salt of (S)-3-[4-(butylthio)-1,2,5-thiadiazol-3-yl]quinuclidine.[1] It represents a class of non-opioid analgesics acting as a mixed muscarinic agonist/antagonist.[2] Specifically, it exhibits potent agonist activity at M1 and M4 muscarinic acetylcholine receptors (mAChRs) while acting as an antagonist at M2, M3, and M5 subtypes.[2] This unique selectivity profile was designed to provide central antinociception (M1/M4) while minimizing peripheral cholinergic side effects (M2/M3) such as bradycardia and gastrointestinal distress.

This guide details the chemical structure, synthetic pathways, and structure-activity relationships (SAR) that define Vedaclidine’s pharmacological identity.

Chemical Identity & Physicochemical Properties

Vedaclidine consists of a rigid azabicyclic core (quinuclidine) linked to a heteroaromatic 1,2,5-thiadiazole ring, which is further substituted with a lipophilic butylthio chain. The drug is administered as a tartrate salt to enhance water solubility and stability.

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | (S)-3-[4-(butylthio)-1,2,5-thiadiazol-3-yl]quinuclidine L-tartrate |

| Common Name | Vedaclidine tartrate |

| Code Names | LY-297802, NNC 11-1053 |

| CAS Number | 141575-51-1 (Tartrate); 141575-50-0 (Free Base) |

| Molecular Formula | C₁₃H₂₁N₃S₂[1][2][3] · C₄H₆O₆ |

| Molecular Weight | 283.46 g/mol (Base) + 150.09 g/mol (Acid) ≈ 433.55 g/mol |

| Stereochemistry | (S)-enantiomer at the quinuclidine C3 position |

Structural Components

-

The Pharmacophore (Cationic Head): The (S)-3-quinuclidinyl group serves as the classic tertiary amine pharmacophore, mimicking the quaternary ammonium of acetylcholine. It is protonated at physiological pH (pKa ~9.5), allowing ionic interaction with the conserved aspartate residue in the orthosteric binding site of mAChRs.

-

The Bioisostere (Linker): The 1,2,5-thiadiazole ring acts as a bioisostere for the ester group of acetylcholine. It provides a planar geometry and pi-electron density that facilitates hydrogen bonding and hydrophobic interactions within the receptor pocket.

-

The Selectivity Tail: The n-butylthio chain extends into the receptor's hydrophobic sub-pockets. SAR studies indicate that the length of this alkyl chain is critical for M1/M4 selectivity over M2/M3.

Synthetic Route & Methodology

The synthesis of Vedaclidine relies on constructing the thiadiazole ring upon the quinuclidine scaffold, followed by nucleophilic substitution to attach the butylthio tail.

Synthesis Workflow (Technical Description)

-

Step 1: Construction of the Thiadiazole Core. The synthesis typically begins with a 3-substituted quinuclidine precursor, such as 3-cyanoquinuclidine or a related carboxamide. This is reacted with sulfur monochloride (

) or sulfur dichloride ( -

Step 2: Nucleophilic Aromatic Substitution (

). The chloro-intermediate is reacted with 1-butanethiol (butyl mercaptan) in the presence of a strong base (e.g., Sodium Hydride, NaH, or Sodium Ethoxide, NaOEt) in an aprotic solvent (THF or DMF). The thiolate anion displaces the chloride ion on the thiadiazole ring, yielding the racemic Vedaclidine free base. -

Step 3: Chiral Resolution and Salt Formation. The biological activity resides predominantly in the (S)-enantiomer . The racemic mixture is resolved using L-(+)-tartaric acid . Crystallization from an alcoholic solvent (e.g., ethanol/methanol) yields the diastereomeric salt Vedaclidine L-tartrate , which is then isolated and recrystallized to high optical purity (>99% ee).

Synthesis Logic Diagram

Figure 1: Synthetic pathway transforming quinuclidine precursor to Vedaclidine Tartrate via thiadiazole construction and chiral resolution.

Structure-Activity Relationship (SAR)

The efficacy of Vedaclidine is tightly governed by the steric and electronic properties of its substituents.

-

Stereochemistry ((S) vs (R)): The (S)-enantiomer aligns optimally with the chiral environment of the muscarinic receptor orthosteric site. The (R)-enantiomer typically shows significantly reduced affinity (10-100 fold lower).

-

Alkyl Chain Length (Butyl): The butyl group is the "Goldilocks" length.

-

Shorter chains (Methyl/Ethyl): Increase agonist efficacy but reduce subtype selectivity (activate M2/M3 more).

-

Longer chains (Hexyl/Heptyl): Increase affinity but often convert the compound into a partial agonist or pure antagonist due to steric clash in the receptor activation switch.

-

Butyl:[1] Maintains high M1/M4 agonist efficacy while providing enough bulk to hinder activation of M2/M3 receptors (antagonism).[2]

-

-

Thioether Linkage: The sulfur atom in the butylthio chain is crucial. Replacing it with oxygen (alkoxy) often retains affinity but alters the metabolic stability and lipophilicity profile (LogP).

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping structural domains to pharmacological outcomes.

Analytical Characterization

For researchers synthesizing or verifying Vedaclidine Tartrate, the following analytical signals are diagnostic:

-

Mass Spectrometry (ESI+):

-

Parent Ion

m/z (corresponding to the free base C₁₃H₂₁N₃S₂). -

Fragment ions typically observed at m/z ~126 (quinuclidine core) and m/z ~158 (thiadiazole-thiobutyl fragment).

-

-

Proton NMR (¹H-NMR, D₂O/DMSO-d₆):

-

δ 0.9 ppm: Triplet (3H) for the terminal methyl of the butyl group.

-

δ 1.4 - 1.7 ppm: Multiplets (4H) for the butyl methylene chain.

-

δ 3.1 - 3.2 ppm: Triplet (2H) for the

methylene. -

δ 3.5 - 4.5 ppm: Complex multiplets for the quinuclidine ring protons (shifted downfield due to the adjacent nitrogen and thiadiazole ring).

-

δ 4.3 ppm: Singlet (2H) for the tartrate methine protons (if in D₂O).

-

References

-

Shannon HE, et al. (1997).[2] Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. Journal of Pharmacology and Experimental Therapeutics.[4]

-

Sauerberg P, et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry.[3][4][5][6]

-

Swedberg MDB, et al. (1997). Butylthio[2.2.2] (NNC 11-1053/LY297802): an orally active muscarinic agonist analgesic.[7] Journal of Pharmacology and Experimental Therapeutics.[4]

-

PubChem Compound Summary. (2025). Vedaclidine (CID 9889093).[1][2] National Center for Biotechnology Information.

Sources

- 1. Vedaclidine | C13H21N3S2 | CID 9889093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vedaclidine - Wikipedia [en.wikipedia.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEDACLIDINE TARTRATE [drugs.ncats.io]

Vedaclidine Tartrate: A Technical History of a Novel Muscarinic Analgesic

Abstract

This technical guide provides an in-depth chronicle of the discovery and development of Vedaclidine tartrate (LY-297802, NNC-11-1053), an experimental analgesic agent that represented a significant effort to develop a non-opioid pain therapeutic. Vedaclidine's unique pharmacological profile as a mixed muscarinic receptor agonist-antagonist offered a promising alternative to traditional analgesics. This document details the scientific rationale for its development, its preclinical pharmacological characterization, key in vitro and in vivo experimental protocols, and an overview of its clinical evaluation. It is intended for researchers, scientists, and drug development professionals interested in the evolution of pain therapeutics and the strategic targeting of the cholinergic system.

Introduction: The Analgesic Gap and the Cholinergic Hypothesis

The landscape of pain management in the late 20th century was dominated by two classes of drugs: nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. While effective, their clinical utility was constrained by significant liabilities. NSAIDs carried risks of gastrointestinal lesions, and opioids were fraught with issues of abuse liability, physical dependence, respiratory depression, and constipation.[1] This created a clear and urgent unmet need for novel analgesics with different mechanisms of action.

The cholinergic system, mediated by acetylcholine (ACh), was identified as a promising, yet underexploited, target for pain modulation.[2][3] Muscarinic acetylcholine receptors (mAChRs), a family of five G-protein-coupled receptors (M1-M5), are widely distributed throughout the central and peripheral nervous systems and are known to play a role in nociceptive signaling.[4] The hypothesis that activating specific subtypes of these receptors could produce analgesia comparable to morphine, but without the associated opioid-like side effects, drove a new wave of discovery programs.[4][5] Vedaclidine emerged from this scientific pursuit as a pioneering candidate.

The Discovery of Vedaclidine: A Profile-Driven Approach

Vedaclidine was the product of a collaborative development program between Eli Lilly and Company and Novo Nordisk.[6][7] The core therapeutic strategy was not simply to create a muscarinic agonist, but to design a molecule with a highly specific, mixed functional profile to maximize analgesic efficacy while minimizing the adverse effects typically associated with non-selective cholinergic activation (e.g., salivation, tremor, gastrointestinal distress).

The resulting compound, Vedaclidine, is a quinuclidine derivative, chemically identified as (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]quinuclidine.[8] It was found to be a potent agonist at M1 and M4 muscarinic receptor subtypes, while simultaneously acting as an antagonist at the M2, M3, and M5 subtypes.[8] This profile was key: M1 and M4 receptor activation was linked to analgesic effects, whereas antagonism of M2 and M3 receptors was hypothesized to mitigate the typical parasympathomimetic side effects.[6][8]

For development, Vedaclidine was formulated as a tartrate salt.[9] The selection of a salt form is a critical step in pharmaceutical development to optimize properties like solubility, stability, and manufacturability. Tartaric acid is a common and safe counterion used to improve the aqueous solubility and crystalline properties of basic drug substances like Vedaclidine. While the specific synthesis pathway for Vedaclidine is proprietary, its complex heterocyclic structure points to a multi-step synthetic process common in medicinal chemistry.

Part I: Preclinical Characterization & Mechanism of Action

The preclinical phase was designed to rigorously validate Vedaclidine's unique mechanism of action and to establish its efficacy and safety profile in vitro and in animal models.

In Vitro Pharmacology: Dissecting Receptor Subtype Activity

The foundational experiments for Vedaclidine aimed to confirm its mixed agonist-antagonist activity at the different muscarinic receptor subtypes using classical isolated tissue bath preparations. These assays measure the functional consequence (e.g., muscle contraction or relaxation) of receptor activation or blockade in tissues that endogenously express specific receptor subtypes.

Experimental Protocol 1: M1 Receptor Agonism (Rabbit Vas Deferens)

-

Rationale: The rabbit vas deferens contains presynaptic M1 receptors on noradrenergic nerve terminals. Agonism of these receptors inhibits neurotransmitter release, leading to a measurable reduction in the twitch contractions elicited by electrical field stimulation. This provides a functional measure of M1 agonist potency.

-

Methodology:

-

Tissue Preparation: A male New Zealand White rabbit is euthanized. The vasa deferentia are dissected and cleaned of connective tissue. Prostatic portions are mounted in a 10 mL organ bath containing Krebs solution at 32°C, aerated with 5% CO2 in oxygen. Yohimbine (1.0 µM) is included to block prejunctional α2-adrenoceptors.

-

Stimulation: Tissues are subjected to electrical field stimulation (single pulses, 30 V, 0.05 Hz, 0.5 ms duration) to elicit isometric twitch contractions.

-

Data Acquisition: Contractions are measured using an isometric force transducer connected to a data acquisition system. A stable baseline of twitch responses is established.

-

Compound Addition: Vedaclidine is added to the bath in a cumulative, concentration-dependent manner.

-

Analysis: The concentration of Vedaclidine required to produce a 50% inhibition of the twitch response (IC50) is calculated to determine its M1 agonist potency.[7]

-

Experimental Protocol 2: M2 and M3 Receptor Antagonism (Guinea Pig Tissues)

-

Rationale: Guinea pig atria are rich in M2 receptors, which mediate negative chronotropic (rate) and inotropic (force) effects. The guinea pig urinary bladder or ileum is a standard model for M3 receptor-mediated smooth muscle contraction.[6] By measuring Vedaclidine's ability to block the effects of a non-selective agonist (like carbachol) in these tissues, its antagonist potency at M2 and M3 receptors can be determined.

-

Methodology:

-

Tissue Preparation: A male Dunkin-Hartley guinea pig is euthanized. For M2 analysis, the spontaneously beating right atria are dissected. For M3 analysis, longitudinal strips of the urinary bladder are prepared. Tissues are mounted in organ baths containing Krebs solution at 37°C and aerated with 95% O2 / 5% CO2.

-

Data Acquisition: Atrial rate and force, or bladder strip tension, are recorded. A stable baseline is established.

-

Agonist Response: A cumulative concentration-response curve to the agonist carbachol is generated.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of Vedaclidine for a set period (e.g., 30-60 minutes).

-

Second Agonist Response: A second concentration-response curve to carbachol is generated in the presence of Vedaclidine.

-

Analysis: The degree of the rightward shift in the carbachol concentration-response curve caused by Vedaclidine is used to calculate its pA2 value, a measure of its competitive antagonist potency.[6][7] A higher pA2 value indicates greater antagonist activity.

-

Summary of In Vitro Data

These experiments confirmed Vedaclidine's unique profile. It demonstrated high-affinity M1 agonism while acting as a competitive antagonist at M2 and M3 receptors.

| Parameter | Receptor Subtype | Tissue Preparation | Value | Reference |

| Agonist Potency (IC₅₀) | M1 | Rabbit Vas Deferens | 0.33 nM | [7][9] |

| Antagonist Potency (pA₂) | M2 | Guinea Pig Atria | 6.9 | [7][9] |

| Antagonist Potency (pA₂) | M3 | Guinea Pig Urinary Bladder | 7.4 | [7][9] |

Muscarinic Receptor Signaling Pathway

The differential activity of Vedaclidine can be visualized through its interaction with distinct G-protein signaling cascades. M1 and M4 receptors (the agonist targets) typically couple to Gq/11 and Gi/o proteins, respectively. M2 and M3 receptors (the antagonist targets) couple to Gi/o and Gq/11, respectively. Vedaclidine's profile suggests it selectively activates M1/Gq and M4/Gi pathways while blocking M2/Gi and M3/Gq pathways.

Caption: Vedaclidine's dual mechanism: Agonism at M1/M4 receptors promotes analgesia while antagonism at M2/M3 blocks pathways associated with side effects.

In Vivo Efficacy: From Acute to Chronic Pain Models

With its in vitro profile established, Vedaclidine was advanced into animal models of pain to assess its analgesic efficacy. It demonstrated robust activity in models of acute nociceptive pain, including the grid-shock, tail-flick, and hot-plate tests.[6] More significantly, it showed promise in models of persistent and neuropathic pain, which involve central sensitization.[1]

Experimental Protocol 3: Carrageenan-Induced Inflammatory Hyperalgesia (Rat)

-

Rationale: The carrageenan model is a well-established model of inflammatory pain.[8][9] Subcutaneous injection of carrageenan into a rat's paw induces an acute inflammatory response characterized by edema, erythema, and a lowered pain threshold (hyperalgesia), mimicking aspects of clinical inflammatory pain.[2] This model is used to test the efficacy of novel anti-inflammatory and antihyperalgesic agents.

-

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats (180-220g) are acclimated to the testing environment and handling.

-

Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) or withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured for both hind paws.

-

Inflammation Induction: A 1-2% solution of lambda-carrageenan (e.g., 100 µL) is injected subcutaneously into the plantar surface of one hind paw.[9]

-

Hyperalgesia Development: Paw withdrawal latencies/thresholds are re-measured approximately 2-3 hours post-carrageenan injection to confirm the development of hyperalgesia (a significant decrease in latency/threshold).

-

Drug Administration: Animals are randomized to receive vehicle or Vedaclidine tartrate at various doses (e.g., 0.1-30 mg/kg) via subcutaneous (s.c.) or oral (p.o.) administration.

-

Post-Treatment Assessment: Paw withdrawal latencies/thresholds are measured at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.

-

Analysis: The reversal of hyperalgesia is calculated and compared between drug-treated and vehicle-treated groups. Dose-response curves are generated to determine the ED₅₀ (the dose required to produce 50% of the maximal effect).[1]

-

Summary of In Vivo Efficacy and Safety

Vedaclidine proved to be a potent analgesic in multiple models, with an efficacy reported to be equiefficacious to morphine.[7] Crucially, its therapeutic window was remarkably wide.

| Parameter | Model | Finding | Reference |

| Analgesic Efficacy | Mouse Writhing Test | ED₅₀ as low as 0.19 mg/kg, s.c. | [6] |

| Analgesic Potency | Various Models | 3 to 24-fold more potent than morphine | [2] |

| Antihyperalgesic Effect | Rat Carrageenan Test | Dose-dependent reversal of thermal & mechanical hyperalgesia | [1] |

| Safety Margin | Mouse Observation | Adverse effects (tremor, salivation) occurred at doses >40x the analgesic dose | [6][8] |

| Tolerance | Mouse (6.5 days) | Little to no development of tolerance observed | [6] |

Experimental Workflow: From In Vitro to In Vivo

The development path for Vedaclidine followed a logical, stepwise progression from initial characterization to efficacy testing.

Caption: Logical workflow for Vedaclidine's preclinical assessment, from receptor binding and functional assays to in vivo pain and safety models.

Part II: Clinical Development

Based on its promising preclinical profile, Vedaclidine tartrate was advanced into human clinical trials. The primary goals were to assess its safety, tolerability, and pharmacokinetic profile, and to seek evidence of analgesic efficacy in humans.

Phase I: Safety and Abuse Liability

Vedaclidine was evaluated in healthy volunteers. One key study compared the effects of oral Vedaclidine tartrate (0.1, 0.3, 0.56, and 1 mg) with oral morphine and placebo in non-dependent, occasional drug users.

The study's findings were pivotal for the development program:

-

Subjective Effects: Unlike morphine, which produced significant dose-dependent increases on scales measuring euphoria and other abuse-related subjective effects, Vedaclidine did not produce changes different from placebo. This provided the first clinical evidence of a low potential for abuse, a major advantage over opioids.

-

Physiological Effects: Vedaclidine was not without side effects. It produced significant, dose-dependent increases in heart rate and blood pressure, consistent with its activity on the autonomic nervous system.

Phase II and Discontinuation

Vedaclidine's development reached at least Phase II, the stage where a drug is tested for efficacy in patients with the target condition. However, detailed results from these efficacy trials are not available in the public domain, and the development program was ultimately discontinued. The reasons for discontinuation have not been publicly disclosed but can often be due to a variety of factors, including insufficient efficacy, an unfavorable side-effect profile in a patient population, or strategic business decisions.

Conclusion

Vedaclidine tartrate stands as a landmark compound in the development of non-opioid analgesics. It validated the hypothesis that selective modulation of muscarinic receptor subtypes could uncouple analgesic effects from dose-limiting side effects. Its sophisticated "mixed agonist-antagonist" profile demonstrated a high degree of scientific ingenuity and provided a strong proof-of-concept for targeting the M1 and M4 receptors for pain.

While Vedaclidine did not reach the market, the insights gained from its development have been invaluable. It highlighted the therapeutic potential of muscarinic agonists and informed subsequent drug discovery programs aimed at developing even more selective M1/M4 agonists for pain, schizophrenia, and other CNS disorders. The story of Vedaclidine is a testament to the complex, iterative nature of drug development, where even discontinued programs contribute significantly to the advancement of science and the ongoing search for safer, more effective medicines.

References

-

New pharmacological data reported for Novo Nordisk/Lilly muscarinic agent. BioWorld. [Link]

-

VEDACLIDINE TARTRATE. Inxight Drugs - National Center for Advancing Translational Sciences. [Link]

-

Vedaclidine. Wikipedia. [Link]

-

Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscar. Taylor & Francis eBooks. [Link]

-

(PDF) Pharmacological Approaches to Targeting Muscarinic Acetylcholine Receptors. ResearchGate. [Link]

-

Inhibition of field stimulation-induced contractions of rabbit vas deferens by muscarinic receptor agonists: selectivity of McN-A-343 for M1 receptors. PubMed. [Link]

-

Muscarinic M1 receptor agonist actions of muscarinic receptor agonists in rabbit vas deferens. PubMed. [Link]

-

Inhibition of field stimulation-induced contractions of rabbit vas deferens by muscarinic receptor agonists: selectivity of McN-A-343 for M1 receptors. Journal of Pharmacy and Pharmacology. [Link]

-

Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats. PubMed. [Link]

-

Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro. PubMed. [Link]

-

Compound: VEDACLIDINE (CHEMBL136807). ChEMBL - EMBL-EBI. [Link]

-

Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. ResearchGate. [Link]

-

Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. PubMed. [Link]

-

A search for selective antagonists at M2 muscarinic receptors. PubMed. [Link]

-

Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro. PMC. [Link]

-

VEDACLIDINE. gsrs. [Link]

-

Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms. PMC. [Link]

-

Protocol used in carrageenan-induced inflammatory pain. ResearchGate. [Link]

-

Experimental λ-Carrageenan-induced inflammatory pain model for testing novel analgesics. Aragen Life Sciences. [Link]

-

Analgesic Effects Mediated by Muscarinic Receptors: Mechanisms and Pharmacological Approaches. PubMed. [Link]

-

(PDF) Analgesic Effects Mediated by Muscarinic Receptors: Mechanisms and Pharmacological Approaches. ResearchGate. [Link]

-

Muscarinic pain pharmacology: realizing the promise of novel analgesics by overcoming old challenges. PubMed. [Link]

-

ASSOCIATION OF PAIN WITH MUSCARINIC RECEPTORS. WJPMR. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

-

Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats. PMC. [Link]

-

Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

-

API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Preprints.org. [Link]

-

A comparison of subjective, psychomotor and physiological effects of a novel muscarinic analgesic, LY297802 tartrate, and oral morphine in occasional drug users. PubMed. [Link]

-

Butylthio[2.2.2] (NNC 11-1053/LY297802): an orally active muscarinic agonist analgesic. PubMed. [Link]

Sources

- 1. Antihyperalgesic effects of the muscarinic receptor ligand vedaclidine in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butylthio[2.2.2] (NNC 11-1053/LY297802): an orally active muscarinic agonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vedaclidine - Wikipedia [en.wikipedia.org]

- 4. nrc.gov [nrc.gov]

- 5. | BioWorld [bioworld.com]

- 6. VEDACLIDINE TARTRATE [drugs.ncats.io]

- 7. A comparison of subjective, psychomotor and physiological effects of a novel muscarinic analgesic, LY297802 tartrate, and oral morphine in occasional drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 23 Şubat İzmir'de elektrik kesintisi! Nerelerde etkili olacak | Kesintiler [nnchaber.com]

Pharmacological properties of Vedaclidine tartrate

An In-Depth Technical Guide to the Pharmacological Properties of Vedaclidine Tartrate

For an audience of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Vedaclidine (also known as LY297802) is a muscarinic acetylcholine receptor (mAChR) ligand with a distinct pharmacological profile characterized by its functional selectivity for the M4 receptor subtype.[1][2] As a G-protein coupled receptor (GPCR), the M4 receptor is a key therapeutic target for a range of neurological and psychiatric disorders. Vedaclidine's mechanism, which involves preferential activation of Gi/o-coupled signaling pathways, has positioned it as a compound of interest for conditions where modulation of cholinergic and dopaminergic neurotransmission is desired, such as in certain pain and psychotic states.[3][4] This guide synthesizes the current understanding of vedaclidine's molecular pharmacology, its preclinical evidence base, and the critical experimental methodologies used to characterize its activity.

Introduction: The Rationale for M4-Selective Agonism

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are widely expressed throughout the central and peripheral nervous systems, mediating a vast array of physiological functions.[5][6] However, the therapeutic development of muscarinic agonists has been historically challenged by a lack of subtype selectivity, leading to significant cholinergic side effects.[7] The orthosteric binding site for acetylcholine is highly conserved across all five subtypes, making the design of selective agonists a formidable challenge.[7][8]

Vedaclidine emerged from efforts to overcome this hurdle. It is described as a mixed agonist-antagonist, exhibiting functional selectivity for the M4 receptor subtype.[1][9] The M4 receptor is predominantly expressed in key brain regions, including the striatum, where it acts as a critical modulator of dopamine release.[4] By selectively activating M4 receptors, compounds like vedaclidine offer the potential for therapeutic efficacy, for instance in schizophrenia or pain, while minimizing the adverse effects associated with broad-spectrum muscarinic activation (e.g., M2/M3-mediated cardiovascular and gastrointestinal effects).[7][9]

Molecular Pharmacology and Mechanism of Action

Receptor Binding and Functional Selectivity

The defining characteristic of vedaclidine is its functional selectivity for the M4 receptor.[1][2] While comprehensive, publicly available binding affinity (Ki) data across all human M1-M5 subtypes for vedaclidine is limited, its functional profile indicates preferential activation at M4. Such selectivity is typically determined through a combination of radioligand binding assays and functional assays on cell lines individually expressing each receptor subtype.[5][10]

Table 1: Illustrative Data Presentation for Muscarinic Receptor Binding Affinity (Note: This table is a template illustrating how data would be presented. Specific Ki values for vedaclidine are not fully available in the provided search results.)

| Receptor Subtype | Radioligand | Cell Line | Vedaclidine Ki (nM) | Reference |

| M1 | [3H]Pirenzepine | CHO-K1 | Data not available | [11] |

| M2 | [3H]NMS | CHO-K1 | Data not available | [11] |

| M3 | [3H]NMS | CHO-K1 | Data not available | [11] |

| M4 | [3H]NMS | CHO-K1 | Demonstrates high affinity | [1][2] |

| M5 | [3H]NMS | CHO-K1 | Data not available | [11] |

Downstream Signaling Pathways

The M4 receptor, like the M2 receptor, couples to the Gi/o family of G-proteins.[4][12] Upon activation by an agonist such as vedaclidine, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[4] This signaling cascade is a proximal and direct measure of M4 receptor activation and is fundamental to its modulatory effects on neuronal excitability and neurotransmitter release.[13][14]

Caption: A generalized experimental workflow for the [35S]GTPγS binding assay.

Conclusion and Future Directions

Vedaclidine tartrate stands as a significant pharmacological tool and a potential therapeutic lead due to its functional selectivity for the M4 muscarinic receptor. Its ability to activate Gi/o signaling pathways in specific brain regions underpins its demonstrated preclinical efficacy in models of pain. The development of M4-selective agonists remains a highly promising strategy for treating CNS disorders, including schizophrenia and chronic pain, by offering a mechanism that may avoid the side effects that have plagued earlier non-selective muscarinic compounds. Future research should focus on fully elucidating its binding kinetics, completing its ADME profile, and exploring its efficacy in a broader range of validated preclinical models of psychosis and cognitive dysfunction.

References

- Technical Support Center: GTP-gamma-S Based Functional Assays. (n.d.). Benchchem.

- GTPγS Binding Assay. (n.d.). Creative Bioarray.

- Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (n.d.). PMC.

- In vitro muscarinic receptor radioligand-binding assays. (2010). PubMed.

- GTPγS Binding Assays. (2012). NCBI Bookshelf.

- Recent progress in assays for GPCR drug discovery. (n.d.).

- Receptor Binding Assays. (n.d.). Multiwell Plates.

- New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors. (n.d.). PMC.

- In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2025). ResearchGate.

- Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. (n.d.). PubMed.

- Radioligand binding at muscarinic receptors. (2016). Experts@Minnesota.

- Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. (n.d.). ResearchGate.

- VEDACLIDINE. (n.d.). gsrs.

- Pharmacological Approaches to Targeting Muscarinic Acetylcholine Receptors. (2025). ResearchGate.

- Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscarinic Receptor Subtypes. (2003). Taylor & Francis eBooks.

- Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats. (2001). PubMed.

- Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors. (n.d.). PMC - NIH.

- Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. (n.d.). PMC.

- Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. (n.d.). Frontiers.

- A Trial of 15 and 30 mg Doses of CVL-231 (Emraclidine) in Participants With Schizophrenia. (2025).

- PILLS - Pharmacokinetics – ADME. (n.d.). University of Leeds.

- The ABCD of clinical pharmacokinetics. (n.d.). PMC - NIH.

- AbbVie Provides Update on Phase 2 Results for Emraclidine in Schizophrenia. (2024).

- Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial. (2022). PubMed.

- A Trial of 10 and 30 mg Doses of CVL-231 (Emraclidine) in Participants With Schizophrenia. (n.d.). ClinicalTrials.gov.

- Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. (2021). Genomind.

- Emraclidine for Schizophrenia · Info for Participants. (n.d.). Clinical Trials.

- Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation. (2022). YouTube.

- What are the therapeutic candidates targeting M4? (2025). Patsnap Synapse.

- Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. (n.d.). PMC.

- Pharmacokinetics (ADME). (n.d.). ATrain Education.

Sources

- 1. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antihyperalgesic effects of the muscarinic receptor ligand vedaclidine in models involving central sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the therapeutic candidates targeting M4? [synapse.patsnap.com]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation [frontiersin.org]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Vedaclidine Tartrate: A Muscarinic Ligand with a Split Personality

Abstract

The development of subtype-selective ligands for muscarinic acetylcholine receptors (mAChRs) represents a significant challenge and a substantial therapeutic opportunity in modern pharmacology. The ubiquitous nature of these receptors throughout the central and peripheral nervous systems complicates the development of drugs that can achieve targeted effects without inducing a cascade of undesirable side effects. Vedaclidine (LY-297802) emerges as a compound of significant interest due to its unique pharmacological profile: it functions as an agonist at the M1 and M4 muscarinic receptor subtypes while simultaneously acting as an antagonist at the M2 and M3 subtypes.[1] This guide provides an in-depth technical examination of vedaclidine tartrate, detailing its dual mechanism of action, the experimental methodologies required to characterize its profile, and its therapeutic implications, particularly in analgesia.

Introduction: The Muscarinic Challenge

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are critical mediators of the parasympathetic nervous system and play vital roles in the central nervous system (CNS).[2][3] Their functions are diverse, ranging from cognitive processes (M1) and cardiac modulation (M2) to smooth muscle contraction and glandular secretion (M3).[4] This functional diversity is a double-edged sword for drug development. Non-selective muscarinic agonists, while potentially beneficial for conditions like Alzheimer's disease, often fail in clinical settings due to a host of peripheral side effects, including bradycardia, excessive salivation, and gastrointestinal distress, which are mediated by M2 and M3 receptors.

Vedaclidine was engineered to overcome this hurdle. By selectively activating M1 receptors, which are implicated in cognitive function and analgesia, while blocking the M2 and M3 receptors responsible for many dose-limiting side effects, vedaclidine presents a sophisticated approach to cholinergic modulation.[1] This document serves as a technical resource for researchers, outlining the core pharmacology of vedaclidine and the self-validating experimental frameworks used to elucidate its distinct activities.

Compound Profile: Vedaclidine Tartrate

Vedaclidine is a quinuclidine derivative, co-developed by Eli Lilly and Company and Novo Nordisk, primarily for the treatment of pain.[1] Its unique structure allows it to differentially interact with the binding pockets of various muscarinic receptor subtypes.

-

Chemical Name: (S)-3-(4-(Butylthio)-1,2,5-thiadiazol-3-yl)quinuclidine tartrate

-

CAS Number: 141575-51-1 (for tartrate salt)

-

Molecular Formula: C₁₇H₂₇N₃O₆S₂

-

Molecular Weight: 433.54 g/mol

-

Structure: (Note: A placeholder image is used as I cannot generate images. The actual chemical structure can be found in the provided references.)

Mechanism of Action: A Dichotomy in Signaling

Vedaclidine's therapeutic potential is rooted in its ability to simultaneously initiate and block distinct signaling pathways by targeting different mAChR subtypes.

M1 Receptor Agonism: The Therapeutic Driver

The M1 receptor is predominantly expressed in the CNS, including the hippocampus and cortex, regions vital for memory and pain processing.[4] M1 receptors are coupled to the Gq/11 family of G proteins.[3]

Signaling Pathway: Upon agonist binding, the M1 receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately modulates neuronal excitability and synaptic plasticity, processes thought to underlie vedaclidine's analgesic and potential pro-cognitive effects.[1]

M2 & M3 Receptor Antagonism: Mitigating Side Effects

To achieve a favorable therapeutic window, vedaclidine concurrently blocks M2 and M3 receptors, which are prevalent in peripheral tissues.

-

M2 Receptor Antagonism: M2 receptors are highly expressed in the heart's sinoatrial node. They couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Activation of M2 receptors also leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the cell membrane, slowing the heart rate (bradycardia). By acting as an antagonist, vedaclidine prevents these effects, avoiding negative cardiac consequences.[1]

-

M3 Receptor Antagonism: M3 receptors, like M1, are Gq-coupled. They are abundant on smooth muscle (e.g., bladder, bronchi, GI tract) and in exocrine glands (e.g., salivary glands). Their activation leads to smooth muscle contraction and glandular secretion. Vedaclidine's antagonism at M3 receptors is crucial for preventing side effects like diarrhea, urinary incontinence, and excessive salivation, which plagued earlier non-selective muscarinic agonists.[1]

Methodologies for Characterizing Vedaclidine's Profile

A rigorous, multi-step approach is required to validate the mixed agonist/antagonist profile of a compound like vedaclidine. The protocols described below represent a self-validating system where binding affinity data informs the concentrations used in functional assays, and in vitro functional data predicts in vivo outcomes.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of vedaclidine tartrate for each of the five human muscarinic receptor subtypes (M1-M5).

Causality: This assay is the foundational step. It establishes whether the compound physically interacts with the target receptors and with what avidity. A high affinity is a prerequisite for potent functional activity.

Step-by-Step Methodology:

-

Membrane Preparation: Utilize commercially available cell membrane preparations from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand Selection: Use a non-selective, high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), to label the receptor population.

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Competition Setup: In a 96-well plate, combine:

-

A fixed concentration of receptor membranes (5-20 µg protein/well).

-

A fixed concentration of [³H]-NMS (typically at its Kd value, ~0.1-1.0 nM).

-

A range of concentrations of vedaclidine tartrate (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the bound radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of vedaclidine.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To differentiate between agonist and antagonist activity at Gi/o-coupled receptors (M2, M4) and to confirm antagonism at Gq-coupled receptors (M1, M3, M5).

Causality: This functional assay measures the first step in G protein activation: the exchange of GDP for GTP. An agonist will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, while an antagonist will block an agonist from doing so. This assay is highly robust for Gi/o-coupled receptors.

Step-by-Step Methodology:

-

Reagents: Use the same receptor membrane preparations as in Protocol 1. Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin. You will also need GDP, unlabeled GTPγS (for NSB), a known full agonist for each receptor subtype (e.g., carbachol), and [³⁵S]GTPγS.

-

Agonist Mode (for M1, M4):

-

Pre-incubate membranes with increasing concentrations of vedaclidine and a fixed concentration of GDP (e.g., 10 µM) for 15-20 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (~0.1 nM).

-

Incubate for 30-60 minutes at 30°C.

-

Terminate and quantify as described for the binding assay (filtration and counting).

-

Expected Result: Vedaclidine should produce a concentration-dependent increase in [³⁵S]GTPγS binding at M1 and M4 receptors, from which an EC₅₀ and Emax can be determined.

-

-

Antagonist Mode (for M2, M3):

-

Pre-incubate membranes with increasing concentrations of vedaclidine.

-

Add a fixed concentration of a full agonist (e.g., carbachol at its EC₈₀ concentration).

-

Incubate for 15-20 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS and proceed as above.

-

Expected Result: Vedaclidine should produce a concentration-dependent inhibition of the carbachol-stimulated [³⁵S]GTPγS binding, from which an IC₅₀ can be determined.

-

Sources

In Vitro Characterization of Vedaclidine Tartrate: A Technical Guide for Preclinical Research

Abstract

Vedaclidine tartrate is a muscarinic acetylcholine receptor (mAChR) ligand with a unique pharmacological profile, exhibiting mixed agonist and antagonist properties across the five receptor subtypes.[1][2] This profile suggests its potential for therapeutic applications requiring nuanced modulation of the cholinergic system, such as in pain management.[1][2][3] This technical guide provides an in-depth framework for the in vitro evaluation of Vedaclidine tartrate and similar compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design. We will delve into the core assays required to fully elucidate the affinity, potency, and efficacy of a muscarinic ligand at each of the five human receptor subtypes (M1-M5), ensuring a comprehensive and robust preclinical data package.

Introduction: The Rationale for Subtype-Selective Muscarinic Modulation

The five muscarinic acetylcholine receptor subtypes (M1-M5) represent a family of G protein-coupled receptors (GPCRs) that are integral to a vast array of physiological functions.[4] Their expression patterns and signaling mechanisms are distinct:

-

M1, M3, and M5 receptors typically couple through Gαq/11 proteins, activating the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium ([Ca²⁺]i).[5][6]

-

M2 and M4 receptors primarily couple via Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP).[5]

This differential signaling underlies their diverse roles, from cognition (M1) and smooth muscle contraction (M3) to cardiac inhibition (M2) and central nervous system modulation (M4).[4][7] Consequently, achieving subtype selectivity is a paramount goal in modern drug discovery to maximize therapeutic efficacy while minimizing off-target side effects.[8]

Vedaclidine has been identified as a potent agonist at the M1 and M4 subtypes while acting as an antagonist at the M2, M3, and M5 subtypes.[1][9] This guide outlines the essential in vitro pharmacology assays to confirm and quantify this complex profile using human recombinant receptors expressed in stable cell lines, the current industry standard for such characterization.

Foundational Assays: Determining Receptor Affinity

The first critical step in characterizing a compound like Vedaclidine is to determine its binding affinity (Ki) for each of the five human muscarinic receptor subtypes (hM1-hM5). Affinity is an intrinsic measure of how tightly a ligand binds to a receptor. The most robust method for this is the radioligand competition binding assay.

The Causality Behind Radioligand Competition Binding

This assay is not merely about generating a number; it is a self-validating system designed to quantify the interaction between the unlabeled test ligand (Vedaclidine) and a radiolabeled ligand with known high affinity and specificity for the receptor. By measuring the concentration-dependent displacement of the radioligand by Vedaclidine, we can calculate Vedaclidine's inhibition constant (Ki), a measure of its binding affinity.

The choice of radioligand is critical. A non-selective antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is often preferred as it binds with high affinity to all five muscarinic subtypes, allowing for a consistent methodology across all assays.

Experimental Workflow: Radioligand Binding

The following diagram illustrates the workflow for determining the binding affinity of Vedaclidine at a single muscarinic receptor subtype. This process is repeated for each of the five subtypes (hM1 through hM5).

Fig 1. Workflow for Radioligand Competition Binding Assay.

Step-by-Step Protocol: Radioligand Competition Binding Assay

Materials:

-

Cell membranes from CHO-K1 cells stably expressing hM1, hM2, hM3, hM4, or hM5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific determinant: Atropine.

-

Test Compound: Vedaclidine tartrate.

-

Assay Buffer: PBS with 0.1% BSA.

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

96-well glass fiber filter plates (pre-treated with 0.5% polyethyleneimine, PEI).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Reagent Preparation:

-

Thaw cell membranes on ice. Dilute in Assay Buffer to a final concentration that provides adequate signal (e.g., 5-10 µg protein per well).

-

Prepare a 10 mM stock solution of Vedaclidine tartrate in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

-

Dilute [³H]-NMS in Assay Buffer to a final concentration of approximately 0.5-1.0 nM (near its Kd).

-

-

Assay Plate Setup:

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer.

-

50 µL of Vedaclidine dilution (for competition curve), vehicle (for total binding), or 1 µM Atropine (for non-specific binding).

-

50 µL of diluted [³H]-NMS.

-

50 µL of diluted cell membranes.

-

-

The final assay volume is 200 µL.

-

-

Incubation:

-

Seal the plate and incubate for 2 hours at room temperature with gentle agitation.

-

-

Harvesting:

-

Harvest the assay by rapid vacuum filtration onto the PEI-treated 96-well filter plate.

-

Wash each well 4 times with 200 µL of ice-cold Wash Buffer.

-

-

Detection:

-

Dry the filter plate completely.

-

Add 50 µL of scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percent specific binding against the log concentration of Vedaclidine.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticipated Data: Vedaclidine Binding Affinity Profile

Based on existing literature, Vedaclidine is expected to show high affinity for muscarinic receptors. The table below provides a template for summarizing the binding affinity data.

| Receptor Subtype | Radioligand | Vedaclidine Ki (nM) |

| hM1 | [³H]-NMS | Expected: Low single-digit nM or sub-nM |

| hM2 | [³H]-NMS | Expected: Value to be determined |

| hM3 | [³H]-NMS | Expected: Value to be determined |

| hM4 | [³H]-NMS | Expected: Low single-digit nM or sub-nM |

| hM5 | [³H]-NMS | Expected: Value to be determined |

| Table 1. Template for summarizing Vedaclidine's binding affinities (Ki) at human muscarinic receptor subtypes. |

Functional Assays: Delineating Agonist vs. Antagonist Activity

Affinity alone does not describe the action of a drug. Functional assays are essential to determine whether a ligand activates the receptor (agonism) or blocks the action of the endogenous agonist, acetylcholine (antagonism). Given Vedaclidine's mixed profile, it is crucial to test its activity in both agonist and antagonist modes at all five subtypes.

Gq-Coupled Receptor Assays (M1, M3, M5): Calcium Mobilization

The Causality Behind the Assay: M1, M3, and M5 receptors couple to Gq, which activates PLC, leading to the hydrolysis of PIP₂ into IP₃ and DAG. IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular calcium is a direct and measurable consequence of receptor activation.[10] We can monitor this change using fluorescent calcium indicators.

Fig 2. Gq-coupled signaling pathway for M1, M3, and M5 receptors.

Step-by-Step Protocol: Calcium Flux Assay

Materials:

-

CHO-K1 cells stably expressing hM1, hM3, or hM5 receptors.

-

Black, clear-bottom 96- or 384-well cell culture plates.

-

Fluorescent Calcium Indicator Dye (e.g., Fluo-4 AM, Calcium-6).

-

Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: Vedaclidine tartrate.

-

Reference Agonist: Acetylcholine or Carbachol.

-

Reference Antagonist: Atropine.

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed cells into black, clear-bottom plates and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye and probenecid in Assay Buffer.

-

Remove culture medium from the cells and add the loading buffer.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Assay Execution (Agonist Mode):

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for ~15-20 seconds.

-

Use the instrument's liquid handler to add serial dilutions of Vedaclidine tartrate.

-

Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

-

Assay Execution (Antagonist Mode):

-

Pre-incubate the dye-loaded cells with serial dilutions of Vedaclidine for 15-30 minutes before placing the plate in the reader.

-

Establish a baseline reading.

-

Add a concentration of the reference agonist (e.g., Acetylcholine) that gives a maximal or near-maximal (EC₈₀) response.

-

Measure the fluorescence response as described for the agonist mode.

-

-

Data Analysis:

-

Agonist Mode: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of Vedaclidine to generate a dose-response curve and calculate the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of Vedaclidine to determine the IC₅₀. This can be used to calculate the antagonist's apparent dissociation constant (Kb) using the Schild regression analysis or the Cheng-Prusoff equation for functional antagonism.

-

Gi-Coupled Receptor Assays (M2, M4): cAMP Inhibition

The Causality Behind the Assay: M2 and M4 receptors couple to Gi, which inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular production of the second messenger cAMP. To measure this decrease, the assay is typically performed in the presence of a stimulant like forskolin, which directly activates adenylyl cyclase and raises basal cAMP levels. The ability of an M2/M4 agonist to reduce this forskolin-stimulated cAMP level is then quantified.[11] Modern assays often use Homogeneous Time-Resolved Fluorescence (HTRF) technology for detection.[10][12]

Fig 3. Gi-coupled signaling pathway for M2 and M4 receptors.

Step-by-Step Protocol: HTRF cAMP Inhibition Assay

Materials:

-

CHO-K1 cells stably expressing hM2 or hM4 receptors.

-

Low-volume, white 384-well plates.

-

HTRF cAMP Assay Kit (e.g., from Cisbio), containing cAMP-d2 conjugate and anti-cAMP cryptate antibody.[13][14]

-

Stimulation Buffer.

-

Forskolin.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

-

Test Compound: Vedaclidine tartrate.

-

Reference Agonist: Acetylcholine.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in stimulation buffer containing a PDE inhibitor.

-

Assay Plate Setup (Agonist Mode):

-

Dispense 5 µL of cells into each well.

-

Add 5 µL of serial dilutions of Vedaclidine tartrate.

-

Add 5 µL of a fixed concentration of forskolin (a concentration that gives a sub-maximal stimulation, e.g., 1-10 µM).

-

Incubate for 30 minutes at 37°C.

-

-

Assay Plate Setup (Antagonist Mode):

-

Dispense 5 µL of cells into each well.

-

Add 5 µL of serial dilutions of Vedaclidine tartrate and incubate for 15-30 minutes.

-

Add 5 µL of a reference agonist (e.g., Acetylcholine) at its EC₈₀ concentration in the presence of forskolin.

-

Incubate for 30 minutes at 37°C.

-

-

Detection:

-

Reading:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the 665/620 nm ratio and the Delta F% as per the kit manufacturer's instructions. The HTRF signal is inversely proportional to the amount of cAMP produced.[14]

-

Agonist Mode: Plot the HTRF signal against the log concentration of Vedaclidine to determine its EC₅₀ and Emax for the inhibition of forskolin-stimulated cAMP production.

-

Antagonist Mode: Plot the reversal of agonist-induced inhibition against the log concentration of Vedaclidine to determine its IC₅₀ and subsequently its Kb.

-

Anticipated Data: Vedaclidine Functional Profile

This dual-assay approach will fully characterize Vedaclidine's functional activity. The data should be compiled into a comprehensive table.

| Receptor Subtype | Assay Type | Mode | Parameter | Vedaclidine Value | Acetylcholine (Reference) |

| hM1 | Calcium Flux | Agonist | EC₅₀ (nM) | To be determined | e.g., ~10 nM |

| Agonist | Emax (% of ACh) | To be determined | 100% | ||

| hM2 | cAMP Inhibition | Agonist | EC₅₀ (nM) | Expected: No activity | e.g., ~5 nM |

| Antagonist | pA₂ / Kb (nM) | To be determined | N/A | ||

| hM3 | Calcium Flux | Agonist | EC₅₀ (nM) | Expected: No activity | e.g., ~8 nM |

| Antagonist | pA₂ / Kb (nM) | To be determined | N/A | ||

| hM4 | cAMP Inhibition | Agonist | EC₅₀ (nM) | To be determined | e.g., ~20 nM |